3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 2640874-15-1
VCID: VC11825437
InChI: InChI=1S/C17H15ClF3N7/c18-13-10-12(17(19,20)21)11-22-16(13)27-8-6-26(7-9-27)14-2-3-15(25-24-14)28-5-1-4-23-28/h1-5,10-11H,6-9H2
SMILES: C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Molecular Formula: C17H15ClF3N7
Molecular Weight: 409.8 g/mol

3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine

CAS No.: 2640874-15-1

Cat. No.: VC11825437

Molecular Formula: C17H15ClF3N7

Molecular Weight: 409.8 g/mol

* For research use only. Not for human or veterinary use.

3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine - 2640874-15-1

Specification

CAS No. 2640874-15-1
Molecular Formula C17H15ClF3N7
Molecular Weight 409.8 g/mol
IUPAC Name 3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine
Standard InChI InChI=1S/C17H15ClF3N7/c18-13-10-12(17(19,20)21)11-22-16(13)27-8-6-26(7-9-27)14-2-3-15(25-24-14)28-5-1-4-23-28/h1-5,10-11H,6-9H2
Standard InChI Key OMRRDEAZUKDTOZ-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Canonical SMILES C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=C(C=C(C=N4)C(F)(F)F)Cl

Introduction

Molecular Structure and Chemical Identity

The compound’s systematic name, 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine, reflects its intricate architecture. Key structural components include:

  • Pyridazine backbone: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.

  • Piperazine substituent: A six-membered ring with two nitrogen atoms linked to the pyridazine at position 3.

  • Chlorotrifluoromethylpyridine group: Attached to the piperazine, this substituent introduces electron-withdrawing properties.

  • Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms at position 6 of the pyridazine.

Table 1: Molecular Properties

PropertyValueSource Citation
CAS Number2640874-38-8
Molecular FormulaC₁₈H₁₇ClF₃N₇
Molecular Weight423.8 g/mol
DensityNot Available
Boiling PointNot Available

The molecular formula (C₁₈H₁₇ClF₃N₇) indicates a high nitrogen content, which is typical of compounds designed for bioactivity . The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving membrane permeability .

StepReaction TypeReagents/ConditionsYield Inference
1Nucleophilic substitutionPiperazine, DMF, 100°C~80%
2Suzuki-Miyaura couplingPyrazole boronic acid, Pd catalyst~70%*

*Estimated based on analogous cross-coupling reactions .

Key Challenges

  • Regioselectivity: Ensuring substitutions occur at the correct positions on the pyridazine ring.

  • Steric hindrance: The trifluoromethyl group may slow reaction kinetics, necessitating elevated temperatures or catalysts .

Physicochemical Properties and Stability

The compound’s properties can be extrapolated from its molecular structure and related analogues:

Table 3: Predicted Physicochemical Properties

PropertyPredictionRationale
SolubilityLow aqueous solubilityHigh lipophilicity from -CF₃
LogP~3.5Calculated using fragment-based methods
pKa~6.8 (basic)Piperazine nitrogen basicity

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